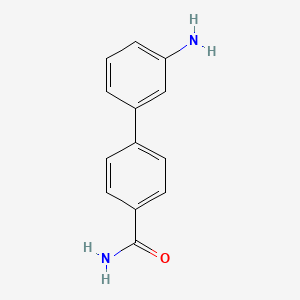

4-(3-Aminophenyl)benzamide

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

166386-42-1 |

|---|---|

Molecular Formula |

C13H12N2O |

Molecular Weight |

212.25 g/mol |

IUPAC Name |

4-(3-aminophenyl)benzamide |

InChI |

InChI=1S/C13H12N2O/c14-12-3-1-2-11(8-12)9-4-6-10(7-5-9)13(15)16/h1-8H,14H2,(H2,15,16) |

InChI Key |

BFSISENVIZHEQO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)N)C2=CC=C(C=C2)C(=O)N |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 4 3 Aminophenyl Benzamide and Its Analogues

Established Synthetic Pathways for the Derivatization of 4-(3-Aminophenyl)benzamide Precursors

The synthesis of this compound and its precursors relies on fundamental organic reactions, primarily focusing on the introduction of the amine functionality and the formation of the amide bond.

Reductive Approaches for Amine Functionality Introduction

A common and effective method for introducing the amino group onto the phenyl ring is through the reduction of a nitro group precursor. This transformation is a cornerstone in the synthesis of aromatic amines.

The precursor, typically a nitro-substituted benzamide (B126) such as 4-nitro-N-(3-nitrophenyl)benzamide, can be selectively reduced to the corresponding amine. evitachem.com Various reducing agents are employed for this purpose, with tin(II) chloride (SnCl₂) and catalytic hydrogenation being prevalent choices. evitachem.comacs.orgresearchgate.net For instance, the reduction of nitro-substituted benzamides can be achieved using SnCl₂ dihydrate in a solvent like ethanol (B145695) at elevated temperatures. acs.orgresearchgate.net Another widely used method is catalytic hydrogenation, where hydrogen gas is passed through a solution of the nitro compound in the presence of a metal catalyst, such as palladium on carbon (Pd/C). evitachem.comresearchgate.net

Reductive amination represents another versatile strategy for forming C-N bonds, converting a carbonyl group into an amine. wikipedia.orglibretexts.org This two-part process involves the initial reaction of a carbonyl compound (aldehyde or ketone) with an amine to form an imine intermediate, which is then reduced to the target amine. wikipedia.orglibretexts.orgyoutube.com Common reducing agents for this step include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which can selectively reduce the imine in the presence of the carbonyl starting material. masterorganicchemistry.com The reaction is typically carried out under mildly acidic conditions. youtube.com Recent advancements have explored the use of more sustainable iron-based catalysts for reductive amination. d-nb.info

Amide Bond Formation Strategies

The formation of the central amide linkage in this compound is a critical step, and several reliable methods are available to achieve this.

A frequently employed technique involves the reaction of a carboxylic acid with an amine using a coupling agent. For example, 4-aminobenzoic acid can be condensed with 3-(2-hydroxyethyl)sulfonylphenylamine using N,N'-dicyclohexylcarbodiimide (DCC) as the coupling agent in a solvent like anhydrous dichloromethane (B109758) (DCM). The reaction typically proceeds at cool temperatures to control the reaction rate and minimize side products.

Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride, which then readily reacts with the amine. This can be achieved by treating the carboxylic acid with a reagent like thionyl chloride (SOCl₂). researchgate.net The resulting acyl chloride is then reacted with the desired aniline (B41778) derivative to form the amide bond. researchgate.net For instance, 4-nitrobenzoyl chloride can be reacted with various anilines to produce the corresponding nitro-substituted benzamides. researchgate.net

More recently, biocatalytic methods using enzymes like McbA ligase have emerged as a greener alternative for amide bond formation, offering high conversion rates under mild conditions.

Strategies for the Synthesis of Novel this compound Derivatives and Analogues

The versatile scaffold of this compound allows for extensive modifications to both the benzoyl and aminophenyl moieties, as well as integration with other bioactive heterocyclic systems.

Modifications of the Benzoyl Moiety

The benzoyl portion of the molecule provides a rich platform for introducing various substituents to modulate the compound's properties. Modifications can include the introduction of different functional groups onto the benzene (B151609) ring. For example, methoxy (B1213986) groups have been incorporated, as seen in N-(4-aminophenyl)-3-methoxybenzamide. The synthesis of such derivatives often involves the coupling of a substituted benzoyl chloride with the appropriate aminophenyl component. nih.gov

Furthermore, the benzoyl moiety can be replaced with other acyl groups to explore structure-activity relationships. For instance, replacing the benzoyl group with a 2-chloroacetamide (B119443) moiety has been reported. The inherent geometry of the core structure, rather than just the nature of the linking atom, has been found to be important for biological recognition in some cases. nih.gov

Table 1: Examples of Benzoyl Moiety Modifications

| Modification | Example Compound | Synthetic Approach | Reference |

| Methoxy Substitution | N-(4-Aminophenyl)-3-methoxybenzamide | Coupling of 3-methoxybenzoyl chloride with p-phenylenediamine. | |

| Chloro and Methoxy Substitution | 4-amino-N-[(4-benzyl-2-morpholinyl)methyl]-5-chloro-2-methoxybenzamide | Modification of the benzoyl group of metoclopramide. | nih.gov |

| Chloroacetamide Substitution | 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide | Replacement of the benzoyl group with a 2-chloroacetamide moiety. |

Substitutions on the Aminophenyl Ring

The aminophenyl ring is another key site for structural diversification. Various substituents can be introduced to alter the electronic and steric properties of the molecule.

Common modifications include the introduction of halogens, such as fluorine and chlorine, as well as methoxy and cyano groups. acs.org The synthesis of these derivatives typically starts with a correspondingly substituted aniline precursor. For example, N-(4-fluoro-3-nitrophenyl)benzamide is synthesized from 4-fluoro-3-nitroaniline (B182485). The nitro group is then reduced to an amine, as previously described. acs.org

The position of the amino group on the phenyl ring can also be varied. For instance, N-(2-aminophenyl)benzamide derivatives have been synthesized and evaluated for their biological activities. nih.gov

Table 2: Examples of Aminophenyl Ring Substitutions

| Substitution | Example Compound | Synthetic Approach | Reference |

| Fluoro and Nitro | N-(4-fluoro-3-nitrophenyl)benzamide | Acylation of 4-fluoro-3-nitroaniline with benzoyl chloride. | |

| Methoxy | N-(2-Amino-4-methoxyphenyl)-3,4,5-trimethoxybenzamide | Reduction of the corresponding nitro precursor with SnCl₂·2H₂O. | acs.org |

| Cyano | N-(4-Aminophenyl)-4-cyanobenzamide | Reduction of the corresponding nitro precursor with SnCl₂·2H₂O. | acs.org |

| Hydroxy | N-(4-Aminophenyl)-2-hydroxybenzamide | Demethylation of the corresponding methoxy-substituted benzamide with BBr₃. | acs.org |

Integration with Other Bioactive Scaffolds (e.g., Pyrazole (B372694), Triazole, Quinoline)

To expand the chemical space and explore new biological activities, the this compound core can be integrated with various heterocyclic scaffolds known for their bioactivity, such as pyrazole, triazole, and quinoline (B57606).

Pyrazole Conjugates: Arylpyrazole moieties have been linked to benzamide-related structures to create novel hybrid molecules. nih.gov The synthesis of these conjugates often involves multi-step reaction sequences, including condensation reactions to form the pyrazole ring. dntb.gov.uanih.gov

Triazole Derivatives: The 1,2,4-triazole (B32235) ring is another important heterocycle that has been incorporated into benzamide structures. sioc-journal.cnnih.gov Synthetic routes to these derivatives can involve the reaction of an amide with a hydrazine (B178648) derivative or the cyclization of thiosemicarbazide (B42300) intermediates. scispace.com The Huisgen 1,3-dipolar cycloaddition is also a powerful method for constructing 1,2,3-triazole rings. researchgate.netfrontiersin.orgmdpi.com

Quinoline Analogues: Quinoline-based benzamides have been designed and synthesized, often by coupling a quinoline-containing amine or carboxylic acid with the complementary benzamide fragment. nih.govasianpubs.orgmdpi.com These syntheses can involve standard amide bond formation techniques or more complex multi-component reactions. researchgate.netnih.gov

Table 3: Integration with Bioactive Scaffolds

| Scaffold | Example of Integration | Synthetic Strategy | Reference(s) |

| Pyrazole | Arylpyrazole linked benzimidazole (B57391) conjugates | Joining of arylpyrazole to a benzimidazole moiety. | nih.gov |

| Pyrazole-benzamide-benzothiazole conjugates | Ultrasound-mediated four-component condensation reactions. | dntb.gov.uaresearchgate.net | |

| Triazole | 1,2,4-Triazole benzamide derivatives | Multi-step synthesis including catalytic cross-coupling and amidation. | sioc-journal.cn |

| N-[2-hydroxy-3,3-dimethyl-2-[(1H-1,2,4-triazol-1-yl)methyl]butyl]benzamide derivatives | Synthesis from a triazole-containing amine. | nih.gov | |

| Quinoline | Quinoline-based SGI-1027 analogues | Coupling of a quinoline moiety to a 4-amino-N-(4-aminophenyl)benzamide backbone. | nih.govnih.gov |

| N-(2-(3-fluorophenyl)-quinolin-5-yl)benzamide derivatives | Synthesis of a novel series of quinoline benzamide derivatives. | asianpubs.org | |

| Benzamides substituted with quinoline-linked 1,2,4-oxadiazole | Splicing of active substructures and introduction of a quinoline scaffold. | mdpi.com |

Optimization of Reaction Conditions and Yields in Synthetic Processes

A predominant strategy for synthesizing aminophenyl benzamides involves the chemical reduction of a corresponding nitro-substituted precursor. The efficiency of this transformation is highly dependent on the choice of reducing agent, catalyst, and solvent system. Researchers have explored various methodologies to optimize yields.

One common method is catalytic hydrogenation. The reduction of nitro-substituted benzamide precursors using a hydrogen atmosphere and a palladium on carbon (Pd/C) catalyst is a viable route. For certain analogues, this method can achieve yields as high as 98.1% with a purity of approximately 98.6%. Another effective catalyst is Raney-Ni. The synthesis of 4-Amino-N-[3-(2-hydroxyethyl)sulfonyl]phenylbenzamide from its nitro precursor using Raney-Ni as a catalyst at 60–80°C demonstrates how solvent choice is crucial for optimization. Using a tetrahydrofuran/methanol (B129727) (THF/MeOH) mixture enhances the solubility of the intermediates, resulting in an 85% yield and purity greater than 99% as determined by HPLC.

Metal-based reducing agents in acidic or neutral media are also widely employed. The reduction of 3-methyl-4'-nitrobenzanilide using iron powder and ammonium (B1175870) chloride in an ethanol/water mixture under reflux for two hours resulted in an 85.2% yield of the corresponding aminophenyl benzamide. chemicalbook.com Tin(II) chloride (SnCl₂) in the presence of concentrated hydrochloric acid and methanol is another effective reagent system. acs.org Yields for the reduction of various nitro-substituted benzamide analogues using this method have been reported to range from 13.3% to 77.5%, depending on the specific substrate and reaction time (1-3 hours). acs.org Solid-phase synthesis of distamycin analogues also utilizes the dihydrate of tin(II) chloride in dimethylformamide (DMF) for the nitro group reduction step. mdpi.com

The following table summarizes the optimized conditions for the reduction of various nitro-precursors to their corresponding aminophenyl benzamide analogues.

| Nitro Precursor Analogue | Reagents & Catalyst | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| N-(4-nitrophenyl)-2-(trifluoromethyl)benzamide | H₂, 10% Pd/C | Not Specified | Hydrogen atmosphere | 98.1% | |

| 3-Methyl-4'-nitrobenzanilide | Iron powder, NH₄Cl | Ethanol/Water | Reflux, 2 h | 85.2% | chemicalbook.com |

| 4-nitro-N-[3-(2-hydroxyethyl)sulfonyl]phenylbenzamide | H₂, Raney-Ni | THF/MeOH (1:1) | 60-80°C, 50 psi | 85% | |

| Methoxy-substituted N-(nitrophenyl)benzamides | SnCl₂·2H₂O, conc. HCl | Methanol | Reflux, 1-3 h | 13.3% - 77.5% | acs.org |

Beyond nitro reduction, the formation of the amide bond itself is a key step where optimization is critical. Coupling reactions between a carboxylic acid and an amine are often facilitated by reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) in the presence of a base such as N,N-diisopropylethylamine (DIPEA). acs.org Yields for such coupling reactions in the synthesis of antileishmanial benzamides have been reported to be between 17% and 82%. acs.org For other analogues, using EDCI with 1-hydroxybenzotriazole (B26582) (HOBt) in DMF can improve yields to 82-88% by reducing side reactions.

Mechanistic Investigations of Chemical Reactions Involved in Synthesis

The mechanisms underlying the synthesis of this compound and its analogues are centered on two primary transformations: amide bond formation and nitro group reduction.

Amide bond formation, when mediated by coupling reagents like carbodiimides (e.g., EDCI), proceeds through a well-understood pathway. The carboxylic acid first attacks the carbodiimide (B86325) to form a highly reactive O-acylisourea intermediate. This intermediate is susceptible to nucleophilic attack by the amine (such as a substituted aniline), which forms a tetrahedral intermediate. The collapse of this intermediate, with the departure of a stable urea (B33335) byproduct, yields the final amide.

The reduction of an aromatic nitro group to an amine is a fundamental transformation that can proceed via different mechanistic pathways depending on the reagents.

Catalytic Hydrogenation : In catalytic hydrogenation (e.g., with H₂/Pd-C or Raney-Ni), the nitro compound is adsorbed onto the surface of the metal catalyst. The reaction proceeds through a series of intermediates, including nitroso and hydroxylamine (B1172632) species, which are sequentially reduced by hydrogen atoms on the catalyst surface until the amino group is formed.

Metal-Mediated Reduction : When using metals like iron (Fe), tin (Sn), or zinc (Zn) in acidic or neutral conditions, the mechanism involves a series of single-electron transfers from the metal to the nitro group. This generates a nitro radical anion, which is then protonated and undergoes further reduction and protonation steps, passing through nitroso and hydroxylamine intermediates before yielding the final amine.

More complex and specific mechanisms have also been employed in the synthesis of benzamide analogues.

Curtius Degradation : One synthetic route utilizes the Curtius degradation of a benzoyl azide (B81097). farmaciajournal.com In this mechanism, the azide undergoes thermal or photochemical rearrangement, losing nitrogen gas (N₂) to form a highly reactive acyl nitrene intermediate. This nitrene rapidly rearranges to an isocyanate, which can then be trapped by an aromatic amine to form a urea linkage, or be hydrolyzed to form the primary amine. farmaciajournal.com

Borrowing Hydrogen Mechanism : Advanced catalytic systems can operate via a "borrowing hydrogen" or "hydrogen auto-transfer" strategy. researchgate.net In one such palladium-catalyzed N-alkylation of a benzamide, the palladium(II) pincer complex initially facilitates the dehydrogenation of a primary alcohol to form an aldehyde intermediate. researchgate.net This aldehyde then condenses with the amine of the benzamide to form an imine, which is subsequently reduced by the "borrowed" hydrogen (now in the form of a metal hydride), to yield the N-alkylated product, with water as the only byproduct. researchgate.net

These mechanistic investigations are crucial for rationally designing synthetic routes and optimizing reaction conditions to achieve desired products efficiently and sustainably.

Structure Activity Relationship Sar Investigations of 4 3 Aminophenyl Benzamide Derivatives

Influence of Substituent Position and Electronic Properties on Biological Activity Profiles

The positioning and electronic characteristics of substituents on the 4-(3-Aminophenyl)benzamide scaffold significantly dictate the biological activity of the resulting derivatives. The core structure, featuring an aminophenyl group and a benzamide (B126) moiety, offers multiple sites for modification, where even subtle changes can lead to substantial shifts in efficacy and target selectivity. smolecule.comontosight.ai

Research into these derivatives as histone deacetylase (HDAC) inhibitors has revealed that hydrophobic substituents are crucial for enhancing inhibitory potency. researchgate.net Conversely, the introduction of electron-withdrawing groups has a negative impact on HDAC inhibition. researchgate.net Hydrogen bond donating groups, however, have been found to contribute positively to this activity. researchgate.net

In the context of antioxidant activity, the presence and position of hydroxyl and methoxy (B1213986) groups on the benzamide ring are critical. For instance, a trihydroxy derivative has demonstrated significant antioxidative potential. acs.org The introduction of hydroxy groups can shift the molecule's reactivity toward this moiety, enhancing its antioxidant features. acs.orgresearchgate.net This is particularly evident in derivatives where stabilizing hydrogen bonds can form. acs.orgresearchgate.net Computational analyses have further confirmed that electron-donating methoxy groups have a positive influence on antioxidant properties. acs.org

For derivatives designed as DNA methyltransferase (DNMT) inhibitors, the nature of aromatic or heterocyclic substituents at the ends of the molecule plays a crucial role. nih.gov Tricyclic additions, such as acridine, tend to decrease activity, while bicyclic systems like quinoline (B57606) are well-tolerated. nih.gov The most effective combination appears to be a bicyclic substituent on one side of the molecule and a monocyclic system on the other. nih.gov

In the development of kinase inhibitors, particularly targeting Epidermal Growth Factor Receptor (EGFR), the placement of substituents is key. For example, introducing a fluorine substituent at the C-2 position of the benzene (B151609) ring is vital for inhibitory activity. nih.gov Further substitution at the C-5 position of the benzamide moiety with a nitro group can double the inhibitory activity against wild-type EGFR. nih.gov

The following table summarizes the influence of various substituents on the biological activity of this compound derivatives:

| Substituent Type | Position | Biological Target | Effect on Activity |

| Hydrophobic | Varies | HDAC | Enhances |

| Electron-withdrawing | Varies | HDAC | Decreases |

| Hydrogen Bond Donor | Varies | HDAC | Enhances |

| Hydroxyl | Benzamide ring | Antioxidant | Enhances |

| Methoxy | Benzamide ring | Antioxidant | Enhances |

| Tricyclic Aromatic | Ends of molecule | DNMT | Decreases |

| Bicyclic Aromatic | One end of molecule | DNMT | Well-tolerated |

| Fluorine | C-2 of benzene ring | EGFR | Vital for activity |

| Nitro | C-5 of benzamide moiety | EGFR | Increases |

Steric Hindrance and Conformational Flexibility Effects on Ligand-Target Interactions

The three-dimensional arrangement of atoms in this compound derivatives, encompassing both steric bulk and conformational freedom, plays a pivotal role in their interactions with biological targets. These factors can significantly influence binding affinity and selectivity.

In the pursuit of DNA methyltransferase (DNMT) inhibitors, it has been observed that the introduction of bulky three-ring aromatic systems diminishes the inhibitory activity. nih.gov This suggests that the active site of DNMT may have spatial constraints that cannot accommodate larger ligands. Conversely, derivatives featuring a combination of a two-ring and a one-ring substituent are well-tolerated, indicating an optimal size and shape for effective binding. nih.gov

The flexibility of the linker connecting different parts of the molecule is also a critical determinant of biological activity. For instance, replacing an amide linker with a more rigid methylene (B1212753) or carbonyl group in certain quinoline-based DNMT inhibitors leads to a dramatic decrease in activity. nih.gov This highlights the importance of a certain degree of conformational freedom for the molecule to adopt the correct orientation within the binding pocket.

In the context of kinase inhibitors, particularly those targeting EGFR, steric hindrance can be strategically employed to enhance stability and potency. nih.gov For example, replacing a dimethyl-amino moiety with bulkier heterocycle amines leads to more stable compounds by preventing rapid degradation. nih.gov This modification results in highly potent dual inhibitors of both EGFR and HER2. nih.gov The orientation of the central amide bond, however, was found to have little effect on the biological activity of certain DNMT inhibitors, suggesting that some parts of the molecule can tolerate conformational changes without compromising efficacy. nih.gov

The table below illustrates the effects of steric and conformational properties on the activity of this compound derivatives:

| Structural Feature | Modification | Biological Target | Effect on Activity |

| Aromatic System Size | Introduction of three-ring systems | DNMT | Decreased |

| Linker Flexibility | Replacement of amide with methylene or carbonyl | DNMT | Dramatically decreased |

| Substituent Bulk | Replacement of dimethyl-amino with bulkier heterocycles | EGFR/HER2 | Increased stability and potency |

| Amide Bond Orientation | Inversion of the central amide bond | DNMT | Little effect |

Identification of Essential Pharmacophoric Features for Modulating Specific Biological Pathways

A pharmacophore represents the essential three-dimensional arrangement of functional groups in a molecule that is necessary for its biological activity. Identifying these key features in this compound derivatives is crucial for designing potent and selective modulators of specific biological pathways.

For Histone Deacetylase (HDAC) inhibition, a well-defined pharmacophore model has been established. researchgate.net This model consists of five key features: two aromatic rings, two hydrogen bond donors, and one hydrogen bond acceptor, all arranged with specific geometries. researchgate.net The two aromatic rings likely engage in π-π stacking or hydrophobic interactions within the active site, while the hydrogen bond donors and acceptor are critical for forming specific interactions with key amino acid residues. researchgate.net QSAR (Quantitative Structure-Activity Relationship) studies have further emphasized the importance of hydrophobic character for HDAC inhibitory activity, suggesting that the inclusion of hydrophobic substituents would enhance potency. researchgate.net

In the context of DNA Methyltransferase (DNMT) inhibition, the quinoline and aminopyrimidine moieties of derivatives like SGI-1027 are considered important for interacting with the enzyme's substrates and the protein itself. nih.gov This suggests a pharmacophore that includes features capable of mimicking the natural substrates of DNMT.

For antioxidant activity, the key pharmacophoric features involve the presence of hydroxyl groups on the benzamide ring. acs.orgresearchgate.net These groups can act as hydrogen bond donors and are directly involved in the radical scavenging mechanism. The introduction of multiple hydroxyl groups, particularly in a trihydroxy configuration, creates a highly effective antioxidant pharmacophore due to the stabilizing effect of intramolecular hydrogen bonds. acs.orgresearchgate.net

The following table outlines the essential pharmacophoric features for different biological activities of this compound derivatives:

| Biological Target | Essential Pharmacophoric Features |

| HDAC | Two aromatic rings, two hydrogen bond donors, one hydrogen bond acceptor |

| DNMT | Quinoline and aminopyrimidine moieties (or bioisosteres) |

| Antioxidant | Multiple hydroxyl groups on the benzamide ring |

Comparative SAR Analysis Across Different Biological Targets

A comparative analysis of the structure-activity relationships (SAR) of this compound derivatives across different biological targets reveals both commonalities and striking differences in the structural requirements for optimal activity. This highlights the tunability of the benzamide scaffold for achieving target selectivity.

For instance, while hydrophobic substituents are generally favorable for HDAC inhibition, the specific nature and placement of these groups can be optimized for selectivity among different HDAC isoforms. researchgate.netnih.gov In contrast, for antioxidant activity, the key determinant is the presence and arrangement of electron-donating hydroxyl groups, which are directly involved in the radical scavenging process. acs.orgresearchgate.net This is a distinct requirement compared to the features needed for HDAC or kinase inhibition.

In the realm of kinase inhibitors, particularly those targeting EGFR, the introduction of specific substituents at defined positions is critical. For example, a trifluoromethyl group at the 2-position of the benzamide ring significantly enhances electron-withdrawing effects and can improve binding affinity to the kinase domain. nih.gov This is a highly specific modification that may not be beneficial for other targets. Furthermore, for dual EGFR/HER2 inhibitors, bulky heterocyclic amines are used to increase stability and potency, a strategy that might introduce unfavorable steric hindrance for other enzymes like DNMTs. nih.govnih.gov

Derivatives targeting DNMTs have their own unique SAR profile. The size of the aromatic systems at the ends of the molecule is a critical factor, with a preference for a combination of bicyclic and monocyclic rings. nih.gov The flexibility of the linker is also paramount, with more rigid linkers being detrimental to activity. nih.gov This contrasts with some kinase inhibitors where a more rigid conformation might be desirable for locking the molecule into an active binding pose.

The following table provides a comparative overview of the SAR for this compound derivatives across different biological targets:

| Biological Target | Key Favorable Structural Features | Key Unfavorable Structural Features |

| HDAC | Hydrophobic substituents, Hydrogen bond donors | Electron-withdrawing groups |

| Antioxidant | Multiple hydroxyl groups, Electron-donating methoxy groups | |

| Kinase (EGFR) | Trifluoromethyl group at 2-position, Bulky heterocyclic amines | |

| DNMT | Bicyclic and monocyclic aromatic systems, Flexible linkers | Tricyclic aromatic systems, Rigid linkers (e.g., methylene, carbonyl) |

This comparative analysis underscores the versatility of the this compound scaffold and demonstrates how targeted modifications can be used to develop derivatives with high potency and selectivity for a specific biological target.

Mechanistic Studies of 4 3 Aminophenyl Benzamide at the Molecular and Cellular Level

Identification and Characterization of Molecular Targets

The biological activity of 4-(3-Aminophenyl)benzamide and its derivatives stems from their ability to bind to and modulate the function of various molecular targets, primarily enzymes. These interactions are central to their observed cellular effects.

Derivatives of the aminophenyl benzamide (B126) scaffold have been identified as potent inhibitors of several classes of enzymes critical to cellular function and disease progression.

Histone Deacetylase (HDAC): N-(2-aminophenyl)-benzamide derivatives, close isomers of the titular compound, are recognized as a promising class of HDAC inhibitors. mdpi.com These compounds show selectivity for Class I HDACs. mdpi.comfrontiersin.org For instance, Mocetinostat (MGCD0103), or N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide, is an isotype-selective inhibitor, potently targeting HDACs 1, 2, and 3 at submicromolar concentrations. acs.orgresearchgate.net A novel series of N-(2-aminophenyl)-benzamide derivatives featuring a chiral oxazoline (B21484) capping group demonstrated high potency and selectivity for HDAC3. One such compound, 15k, exhibited IC50 values of 80 nM, 110 nM, and 6 nM against HDAC1, HDAC2, and HDAC3-NCoR2, respectively, confirming its Class I selectivity. nih.gov

DNA Methyltransferase (DNMT): While several compounds are known to inhibit DNMTs, such as the cell-permeable RG108 which has an IC50 of 115 nM, direct inhibitory studies focusing specifically on this compound are not extensively reported in the available literature. nih.gov DNMTs remain a crucial target in epigenetic therapy. nih.gov

FtsZ: Benzamide-based agents are a promising class of inhibitors targeting the FtsZ protein, which is essential for bacterial cell division. nih.gov A derivative, TXH9179, a next-generation thiazolopyridine-benzamide FtsZ inhibitor, has demonstrated superior antistaphylococcal activity compared to earlier benzamides. nih.govnih.gov These inhibitors target a specific interdomain cleft in S. aureus FtsZ. nih.gov

Acetylcholinesterase/Butyrylcholinesterase (AChE/BChE): The benzamide structure is a key pharmacophore for inhibiting cholinesterases. tubitak.gov.tr A series of picolinamide (B142947) derivatives, which are structurally related to benzamides, were evaluated for AChE and BChE inhibitory activity. Compound 7a, a picolinamide derivative, was identified as the most potent AChE inhibitor with an IC50 value of 2.49 µM and exhibited high selectivity for AChE over BChE. nih.gov

Tyrosine Kinases (TKs): Compounds containing the 4-(aminomethyl)benzamide (B1271630) fragment have been designed and synthesized as potential tyrosine kinase inhibitors. mdpi.comnih.gov Several of these derivatives showed potent inhibitory activity against a panel of eight receptor tyrosine kinases, including EGFR, HER-2, KDR, and PDGFRa/b. mdpi.comnih.gov Specifically, analogues 11 and 13, which feature a (trifluoromethyl)benzene ring, were highly potent against EGFR, showing 91% and 92% inhibition at a concentration of 10 nM, respectively. mdpi.comnih.gov

Table 1: Enzyme Inhibitory Activity of Aminophenyl Benzamide Derivatives

| Target Enzyme | Derivative Compound | Inhibitory Concentration | Source(s) |

|---|---|---|---|

| HDAC1 | N-(2-aminophenyl)-benzamide 15k | IC50 = 80 nM | nih.gov |

| HDAC2 | N-(2-aminophenyl)-benzamide 15k | IC50 = 110 nM | nih.gov |

| HDAC3 | N-(2-aminophenyl)-benzamide 15k | IC50 = 6 nM | nih.gov |

| Acetylcholinesterase (AChE) | Picolinamide derivative 7a | IC50 = 2.49 µM | nih.gov |

| Tyrosine Kinase (EGFR) | Analogue 11 | 91% inhibition at 10 nM | mdpi.comnih.gov |

| Tyrosine Kinase (EGFR) | Analogue 13 | 92% inhibition at 10 nM | mdpi.comnih.gov |

The 4-(aminomethyl)benzamide scaffold has been identified in the development of small molecule inhibitors that disrupt protein-protein interactions essential for viral entry. A series of these compounds were found to be potent inhibitors of Ebola and Marburg virus entry by preventing the fusion of the viral glycoprotein (B1211001) (GP) with the host cell. nih.gov This suggests that the benzamide structure can serve as a basis for developing agents that interfere with critical PPIs. nih.gov

Elucidation of Molecular Interaction Modes

Understanding how these compounds bind to their targets is crucial for explaining their inhibitory action.

Active Site Binding: Molecular docking and crystallographic studies have provided insights into the binding modes of benzamide derivatives.

HDAC: Unlike traditional hydroxamic acid-based HDAC inhibitors that chelate the catalytic zinc ion, N-(2-aminophenyl) benzamide inhibitors are suggested to have a distinct binding mode. Docking studies indicate they interact with amino acid residues Phe141 and Phe198 in the active site without directly binding to the zinc ion. mdpi.com

Tyrosine Kinases: The 4-(aminomethyl)benzamide fragment acts as a flexible linker, allowing derivatives to achieve a favorable geometry for binding to the active center of protein kinases. This flexibility enables the molecule to bypass bulky residues, such as isoleucine in the T315I-mutant of Abl kinase, and establish necessary binding interactions. mdpi.comnih.gov

FtsZ: Crystallographic studies have confirmed the direct interaction of the benzamide inhibitor TXH9179 with S. aureus FtsZ, validating its mechanism of action. nih.gov

AChE: Molecular docking of a picolinamide derivative revealed that it can bind simultaneously to both the catalytic active site and the peripheral anionic site of AChE, explaining its mixed-type inhibition. nih.gov

DNA Intercalation: Current research literature does not prominently feature DNA intercalation as a primary mechanism of action for this compound or its closely related enzyme-inhibiting derivatives. The main focus of mechanistic studies has been on protein-targeted interactions.

Modulation of Intracellular Signaling Pathways

By inhibiting their molecular targets, aminophenyl benzamides can trigger changes in downstream signaling pathways.

The HDAC inhibitor MGCD0103 has been shown to induce the expression of the p21cip/waf1 protein, a key regulator of the cell cycle. acs.orgresearchgate.net This is consistent with the known role of HDACs in regulating the transcription of tumor suppressor genes.

3-Aminobenzamide (B1265367), a related compound and a PARP inhibitor, has been shown to be involved in the downstream signaling of the p53 pathway following DNA damage. oatext.com

Certain N-phenylbenzamide derivatives exert antiviral effects by increasing the intracellular levels of APOBEC3G (A3G), a cytidine (B196190) deaminase that plays a role in innate immunity. nih.gov

Investigations into Specific Cellular Outcomes

The modulation of molecular targets and signaling pathways by aminophenyl benzamides culminates in distinct cellular responses, most notably cell cycle arrest and apoptosis.

Cell Cycle Arrest Mechanisms:

Derivatives of aminophenyl benzamide have been consistently shown to induce cell cycle arrest. The HDAC inhibitor MGCD0103 blocks cancer cell proliferation by causing an arrest at the G2/M phase of the cell cycle. acs.orgresearchgate.net

Similarly, studies with the N-substituted benzamide declopramide (B1670142) showed that it induced a G2/M cell cycle block prior to the onset of apoptosis. nih.gov

The PARP inhibitor 3-aminobenzamide has been found to suppress G1 arrest while enhancing G2 arrest in cells exposed to gamma-irradiation, indicating a role for poly(ADP-ribosylation) in cell cycle checkpoint control. oatext.comoatext.com

Apoptosis Pathway Induction:

Induction of apoptosis is a key outcome of treatment with these compounds. The HDAC inhibitor MGCD0103 is a potent inducer of apoptosis in cancer cells. acs.orgresearchgate.net

Mechanistic studies on N-substituted benzamides revealed that they induce apoptosis through the intrinsic mitochondrial pathway. This involves the release of cytochrome c into the cytosol and the subsequent activation of caspase-9. nih.gov This process was found to be independent of p53 activation. nih.gov

Benzamide treatment in K562 cells has been shown to trigger apoptosis through the activation of a caspase cascade, including caspase-8, caspase-9, and the executioner caspase-3. researchgate.net This is often accompanied by the cleavage of poly (ADP-ribose) polymerase (PARP). researchgate.net

Computational Chemistry and Cheminformatics Approaches in 4 3 Aminophenyl Benzamide Research

Molecular Docking Simulations for Ligand-Target Binding Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to understand how ligands like 4-(3-Aminophenyl)benzamide and its derivatives might interact with a biological target, such as a protein kinase or enzyme, at the atomic level. nih.govnih.gov By simulating the binding process, researchers can gain insights into the biochemical mechanisms of action.

In the context of benzamide (B126) derivatives, docking studies have been performed to explore their binding poses within the active sites of various protein targets, including RNA polymerase and topoisomerase. mdpi.comresearchgate.net For instance, studies on novel 4-(arylaminomethyl)benzamide derivatives as potential tyrosine kinase inhibitors have utilized molecular docking to model their interaction with the T315I-mutant Abl protein, a target in cancer therapy. nih.govnih.gov These simulations help in designing molecules with a favorable geometry for binding to the active center of the target protein. nih.gov

A critical output of molecular docking simulations is the calculation of binding energy, which estimates the binding affinity between a ligand and its target. A lower binding energy generally indicates a more stable and favorable interaction. For example, in a study of benzamide derivatives as Topoisomerase IIα inhibitors, the binding energies were calculated and found to range from -60.14 to -114.71 kcal/mol, indicating strong potential interactions with the enzyme's active site. researchgate.net

Interaction hotspots are specific regions within a protein's binding site that contribute most significantly to the binding energy. nih.gov These hotspots are often characterized by a high concentration of interactions with various chemical probes and are crucial for the binding of drug-like molecules. nih.gov Docking analyses of benzamide derivatives reveal key amino acid residues that act as hotspots, forming hydrogen bonds, salt bridges, or pi-pi stacking interactions with the ligand. For example, in a study of 4-[(quinolin-4-yl)amino]benzamide derivatives targeting the influenza virus RNA polymerase, key interactions were observed with residues GLU623, LYS643, and TRP706. mdpi.com Identifying these hotspots is essential for understanding the mechanism of inhibition and for the rational design of more potent inhibitors.

| Compound Class | Target Enzyme | Binding Energy (kcal/mol) | Key Interacting Residues |

| Benzamide Derivatives | Topoisomerase IIα | -60.14 to -114.71 | GLY462, ARG487, MET762, TYR805 |

| 4-[(Quinolin-4-yl)amino]benzamide Derivatives | Influenza RNA Polymerase (PA−PB1) | Not specified | GLU623, LYS643, TRP706 |

Molecular docking is instrumental in predicting the specific binding mode, which includes the conformation (3D shape) and orientation of the ligand within the target's active site. chemrxiv.org These predictions can reveal crucial interactions, such as hydrogen bonds, that stabilize the ligand-protein complex. For instance, the docking of 4-[(quinolin-4-yl)amino]benzamide derivatives showed that a nitrogen atom in the quinoline (B57606) ring formed a hydrogen bond with the residue GLU623, while the benzene (B151609) ring was involved in a pi-pi stacking interaction with TRP706. mdpi.com

The use of a flexible linker, such as the 4-(aminomethyl)benzamide (B1271630) fragment, can allow a molecule to adopt a favorable geometry that avoids steric clashes with bulky residues in the binding pocket. nih.gov This adaptability can lead to necessary binding interactions with the active site. nih.govnih.gov Understanding these binding modes is fundamental for structure-activity relationship studies and for optimizing lead compounds to enhance their potency and selectivity. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Design

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity. researchgate.net This approach is based on the principle that the structure of a molecule dictates its physicochemical properties, which in turn determine its biological activity. researchgate.net QSAR models are powerful tools for predicting the activity of newly designed compounds, thus prioritizing synthesis and testing efforts. nih.gov

A significant 3D-QSAR study was conducted on a series of 48 aminophenyl benzamide derivatives, a class that includes this compound, to analyze their activity as Histone Deacetylase (HDAC) inhibitors. nih.govresearchgate.net This study led to the development of a robust pharmacophore model for these compounds. nih.gov

The primary goal of QSAR is to develop a predictive model that can reliably estimate the biological activity of compounds that have not yet been synthesized or tested. researchgate.net In the study of aminophenyl benzamide derivatives as HDAC inhibitors, an atom-based 3D-QSAR model was developed. nih.govresearchgate.net

The predictive power of this model was validated statistically. nih.gov The model demonstrated an excellent correlation coefficient (r²) of 0.99, indicating a strong fit to the training data. nih.govresearchgate.net More importantly, its high predictive capability was confirmed by a cross-validated correlation coefficient (q²) of 0.85 and a high Fisher ratio (F) of 631.80. nih.govresearchgate.net Such statistically significant models are crucial for screening virtual libraries of compounds and guiding the design of new, more potent derivatives. nih.govmdpi.com

| QSAR Model Parameter | Value | Significance |

| Correlation Coefficient (r²) | 0.99 | Excellent goodness-of-fit to the training data |

| Cross-validated Coefficient (q²) | 0.85 | High predictive power for external data |

| Fisher Ratio (F) | 631.80 | High statistical significance of the model |

A key outcome of QSAR modeling is the identification of molecular descriptors—numerical values that quantify different aspects of a molecule's structure—that are most influential on biological activity. researchgate.net For the aminophenyl benzamide derivatives, the QSAR model revealed several critical descriptors for HDAC inhibition. nih.gov

The study found that hydrophobic character is a crucial factor for activity, suggesting that the inclusion of hydrophobic substituents would enhance HDAC inhibition. nih.govresearchgate.net Additionally, hydrogen bond donating groups were found to positively contribute to the inhibitory activity. nih.gov Conversely, the presence of electron-withdrawing groups was shown to have a negative impact on the potency of these compounds against HDAC. nih.govresearchgate.net These findings provide clear guidelines for medicinal chemists to design new aminophenyl benzamide derivatives with improved HDAC inhibitory potential. nih.gov

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules. mdpi.com It is widely applied in pharmaceutical research to understand molecular properties at a fundamental level. nih.gov Applications include calculating frontier molecular orbitals (HOMO and LUMO), analyzing molecular stability, and quantifying interaction energies. nih.govresearchgate.net

Furthermore, DFT is employed to calculate interaction energies between molecular pairs within a crystal structure, which helps in understanding the forces that stabilize the crystal packing. nih.gov By determining the total energy of different conformations, DFT can predict the most stable structure of a molecule, as demonstrated in a study of various benzamide derivatives. researchgate.net This information is valuable for understanding the solid-state properties of pharmaceutical compounds and for designing stable formulations. mdpi.com

Electronic Structure Analysis and Frontier Molecular Orbital (FMO) Theory

Frontier Molecular Orbital (FMO) theory is a fundamental application of molecular orbital theory used to describe and predict chemical reactivity. wikipedia.orgyoutube.com It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orglibretexts.orglibretexts.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor (nucleophile), while the LUMO is the lowest energy orbital available to accept electrons, thus acting as an electron acceptor (electrophile). youtube.comyoutube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. A small energy gap suggests that the molecule is more polarizable, less stable, and more chemically reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.netsapub.org

For benzamide and its derivatives, Density Functional Theory (DFT) calculations are commonly employed to determine the energies of these frontier orbitals. researchgate.netirjweb.com The analysis of the electronic structure of this compound reveals that the HOMO is typically localized over the electron-rich aminophenyl ring, while the LUMO is distributed over the benzamide portion of the molecule. This distribution indicates that the amino group enhances the molecule's capacity to donate electrons, making it susceptible to electrophilic attack, while the benzoyl group is the likely site for nucleophilic attack.

Table 1: Representative FMO Properties for a Benzamide Derivative calculated via DFT

| Property | Value (eV) | Significance |

|---|---|---|

| HOMO Energy | -6.29 | Related to the ionization potential; indicates electron-donating ability. |

| LUMO Energy | -1.81 | Related to the electron affinity; indicates electron-accepting ability. |

Note: The values presented are representative for a related derivative and serve to illustrate the application of FMO theory. Specific values for this compound would require dedicated DFT calculations.

Reaction Mechanism Exploration and Transition State Analysis

Theoretical calculations are powerful tools for exploring complex reaction mechanisms that are difficult to characterize experimentally. In the study of protonated N-(3-aminophenyl)benzamide, computational methods have been used to explain unusual rearrangement reactions observed during mass spectrometry experiments. acs.orgnih.gov

Specifically, a nitrogen-oxygen (N–O) exchange rearrangement was identified. acs.orgnih.gov To understand the pathway of this rearrangement, Density Functional Theory (DFT) calculations at the B3LYP/6-31g(d) level were performed. acs.orgnih.gov These calculations suggested a mechanism that proceeds through a key transition state (TS-1). The proposed mechanism involves the formation of an ion-neutral complex, which consists of a water molecule and a nitrilium ion. acs.orgnih.gov Following the formation of this complex via TS-1, the water molecule migrates to the anilide ring, ultimately leading to the rearranged product ion. acs.orgnih.gov This detailed mechanistic insight, including the characterization of the transition state, would be challenging to obtain through experimental means alone.

Molecular Electrostatic Potential (MEP) Mapping and Reactive Site Identification

Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the charge distribution within a molecule and predict its reactive sites. researchgate.netwalisongo.ac.id The MEP map displays regions of varying electrostatic potential on the electron density surface. Different colors represent different potential values:

Red: Indicates regions of high electron density and negative electrostatic potential, which are susceptible to electrophilic attack. These are typically associated with lone pairs of electrons on heteroatoms.

Blue: Indicates regions of low electron density and positive electrostatic potential, which are susceptible to nucleophilic attack.

Green/Yellow: Represents regions of neutral or intermediate potential.

For this compound, an MEP map would reveal distinct reactive centers. The area around the carbonyl oxygen and the nitrogen atoms of the amino groups would exhibit a strong negative potential (red), identifying them as primary sites for electrophilic interaction and hydrogen bonding. Conversely, the hydrogen atoms of the amide and amine groups would show a positive potential (blue), marking them as sites for nucleophilic interaction. Such maps provide a clear, intuitive guide to the molecule's reactivity in various chemical environments.

Molecular Dynamics Simulations for Conformational Sampling and Ligand-Target Dynamics

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.govrsc.org For a flexible molecule like this compound, which has multiple rotatable bonds, MD simulations are invaluable for exploring its conformational landscape. nih.govmdpi.com By simulating the molecule's movement, researchers can identify low-energy, stable conformations and understand the dynamics of transitions between them.

In the context of drug design and molecular recognition, MD simulations are used to model the interaction between a ligand (such as a benzamide derivative) and its biological target (e.g., a protein). nih.govrsc.org These simulations can reveal the stability of the ligand-protein complex, identify key intermolecular interactions like hydrogen bonds, and calculate the binding free energy. rsc.orgnih.gov By observing the dynamic behavior of this compound within a protein's binding site, researchers can gain insights into its mechanism of action and design more potent analogues. For example, a 15-nanosecond MD simulation was used to confirm the stability of a benzamide-inhibitor complex with its target protein in one study. nih.gov

Theoretical Characterization of Fragmentation Pathways via Mass Spectrometry

Tandem mass spectrometry (MS/MS) is a key analytical technique for structural elucidation, and computational chemistry plays a crucial role in interpreting the resulting fragmentation spectra. osu.eduresearchgate.netsemanticscholar.org For protonated N-(3-aminophenyl)benzamide, a notable rearrangement product ion with a mass-to-charge ratio (m/z) of 110 was observed in collision-induced dissociation experiments. acs.orgnih.gov

To explain the formation of this ion, theoretical calculations using DFT were employed. acs.orgnih.gov The calculations supported a mechanism involving a nitrogen-oxygen exchange rearrangement. This process is initiated in the protonated molecule and proceeds through a specific transition state, leading to the formation of the m/z 110 ion, which has a proposed formula of [C₆H₈NO]⁺. acs.orgnih.gov The validity of this theoretical pathway was further supported by isotopic labeling experiments using ¹⁸O-labeled benzamide, which resulted in the expected mass shift of the rearranged ion to m/z 112. acs.orgnih.gov

This rearrangement was found to be specific to amides with electron-donating groups at the meta-position of the aniline (B41778) ring, while compounds with electron-withdrawing groups did not exhibit this fragmentation pattern. acs.orgnih.gov Such detailed characterization, combining experimental MS/MS data with high-level theoretical calculations, is essential for accurately mapping complex fragmentation pathways.

Table 2: Key Ions in the Mass Spectrum of Protonated N-(3-Aminophenyl)benzamide

| m/z | Proposed Ion Formula | Description |

|---|---|---|

| 213 | [C₁₃H₁₃N₂O]⁺ | Protonated molecular ion |

| 110 | [C₆H₈NO]⁺ | Rearrangement product ion via N-O exchange acs.orgnih.gov |

Pre Clinical Biological Evaluations in Vitro and Mechanistic Animal Studies

In Vitro Assays for Target-Specific Modulation (e.g., Enzyme Activity Inhibition, Receptor Binding)

Derivatives of the aminophenylbenzamide scaffold have demonstrated inhibitory activity against several key enzymes implicated in disease. Notably, compounds with a structure related to 4-(3-aminophenyl)benzamide have been identified as inhibitors of histone deacetylases (HDACs). For instance, the N-(2-aminophenyl)benzamide derivative, CI-994, has been shown to inhibit HDAC-1 and HDAC-2 in a concentration-dependent manner. aacrjournals.orgmerckmillipore.com Similarly, another N-(2-aminophenyl)benzamide analog, MGCD0103, is an isotype-selective HDAC inhibitor, targeting HDACs 1-3 and 11 at submicromolar concentrations. nih.govresearchgate.net

Interactive Table: Enzyme Inhibition Data for N-(2-Aminophenyl)benzamide Analogs

| Compound | Target Enzyme(s) | IC50 (µM) |

|---|---|---|

| CI-994 | HDAC-1, HDAC-2 | Concentration-dependent inhibition observed |

Note: IC50 is the half maximal inhibitory concentration.

In the context of receptor binding, various benzamide (B126) derivatives have been investigated for their affinity to different receptors. For example, certain 3-((4-benzylpyridin-2-yl)amino)benzamide derivatives have been identified as potent agonists for the G protein-coupled receptor 52 (GPR52). nih.govresearchgate.net However, specific receptor binding data for this compound is not prominently featured in the available literature.

Cell-Based Assays for Mechanistic Pathway Perturbation (e.g., Histone Acetylation Levels, Protein Expression Changes, Cellular Growth Inhibition via specific mechanisms)

Consistent with their HDAC inhibitory activity, N-(2-aminophenyl)benzamide derivatives have been shown to induce histone hyperacetylation in cell-based assays. Treatment of HCT-8 colon carcinoma cells with CI-994 led to a time- and dose-dependent increase in the acetylation of histone H3. aacrjournals.orgmerckmillipore.com This hyperacetylation was detectable as early as 30 minutes after treatment, indicating that HDAC inhibition is an early cellular event. aacrjournals.org

This modulation of histone acetylation is linked to downstream effects on gene expression and cellular processes. For example, the HDAC inhibitor MGCD0103 has been shown to induce the expression of the p21 (cip/waf1) protein, a key regulator of the cell cycle. nih.govresearchgate.net The upregulation of p21 contributes to the observed cell-cycle arrest and apoptosis in cancer cells treated with this compound. nih.govresearchgate.net Furthermore, HDAC inhibitors like FK228, in combination with other treatments, have been shown to increase the expression of pro-apoptotic proteins such as Bim. nih.gov

These findings in structurally similar compounds suggest that this compound, if it possesses HDAC inhibitory activity, could similarly perturb these cellular pathways, leading to growth inhibition.

Mechanistic Biological Evaluation in Model Organisms (e.g., in vivo demonstration of target engagement or pathway modulation)

In vivo studies with N-(2-aminophenyl)benzamide derivatives have provided evidence of their target engagement and antitumor activity. The orally active HDAC inhibitor MGCD0103 has demonstrated significant antitumor activity in vivo and has entered clinical trials. nih.govresearchgate.net Pharmacokinetic studies in mice, rats, and dogs have shown that MGCD0103 has good oral bioavailability and is rapidly absorbed. researchgate.net In xenograft models, HDAC inhibitors like FK228 have been shown to strongly augment the growth suppression of tumors when combined with radiation therapy. nih.gov These studies indicate that the biological effects observed in vitro can translate to efficacy in animal models. However, specific in vivo mechanistic studies for this compound are not detailed in the reviewed literature.

Investigation of Specific Biological Modulations (e.g., Antioxidant Properties and Radical Scavenging Mechanisms)

Amino-substituted benzamide derivatives have been investigated for their potential as antioxidant agents. Studies on a range of N-arylbenzamides have shown that these compounds can exhibit significant radical-scavenging activity. acs.org The antioxidant capacity is often evaluated using assays such as the 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radical scavenging assay and the ferric reducing/antioxidant power (FRAP) assay. acs.org

For instance, N-(4-aminophenyl)-3,4,5-trihydroxybenzamide has demonstrated potent antioxidative properties. acs.org The antioxidant activity of such compounds is attributed to their ability to donate a hydrogen atom or an electron to neutralize free radicals. acs.org The mechanisms involved can include hydrogen atom transfer (HAT) and single electron transfer followed by proton transfer (SET-PT). acs.org While these findings highlight the potential of the aminobenzamide scaffold, specific data on the antioxidant and radical scavenging properties of this compound itself, including IC50 values from DPPH assays, are not explicitly available.

Antimicrobial Activity Characterization against Specific Pathogens (e.g., inhibition of FtsZ-mediated cell division)

The benzamide scaffold has been identified as a promising framework for the development of novel antimicrobial agents. A key target for some benzamide derivatives is the bacterial cell division protein FtsZ. mdpi.com Inhibition of FtsZ polymerization disrupts the formation of the Z-ring, a critical step in bacterial cell division, ultimately leading to bacterial cell death. mdpi.com

While many studies focus on more complex benzamide derivatives, the core structure is crucial for activity. For example, derivatives of 4-amino benzamide linked to a 1,2,3-triazole have been synthesized and evaluated for their antimicrobial activity. rasayanjournal.co.in However, specific minimum inhibitory concentration (MIC) values for this compound against particular pathogens are not well-documented in the available scientific literature. The general mechanism for antibacterial drugs can vary widely, from inhibiting cell wall synthesis to disrupting protein synthesis or metabolic pathways. lumenlearning.com For benzamide-based FtsZ inhibitors, the mechanism is the targeted disruption of cell division. mdpi.com

Interactive Table: Antimicrobial Activity of Benzamide Derivatives

| Compound Class | Target Pathogen(s) | Mechanism of Action |

|---|---|---|

| Benzamide-based FtsZ inhibitors | Gram-positive bacteria | Inhibition of FtsZ polymerization |

Advanced Spectroscopic and Analytical Characterization for Mechanistic Insights

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of 4-(3-Aminophenyl)benzamide. By analyzing the chemical shifts, multiplicities, and coupling constants in both ¹H and ¹³C NMR spectra, the precise connectivity of atoms and the chemical environment of each nucleus can be determined.

The ¹H NMR spectrum is expected to show distinct signals for each of the aromatic protons, as well as for the amine (-NH₂) and amide (-NH-) protons. The protons on the benzamide (B126) ring and the aminophenyl ring will resonate in the aromatic region (typically δ 6.5-8.0 ppm), with their specific chemical shifts influenced by the electronic effects of the amide and amino substituents. The protons of the amide and amine groups would appear as broad singlets, the positions of which can be sensitive to solvent, concentration, and temperature.

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. It will display unique signals for each carbon atom in the two aromatic rings and a characteristic downfield signal for the carbonyl carbon of the amide group (typically δ 165-175 ppm). The chemical shifts of the aromatic carbons are indicative of the electronic environment, allowing for the complete assignment of the carbon skeleton.

Table 1: Predicted ¹H NMR Spectral Data for this compound Predicted chemical shifts (δ) in ppm relative to TMS. Actual values may vary based on solvent and experimental conditions.

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

|---|---|---|

| Amide (-CONH-) | ~10.0 | Broad Singlet |

| Aromatic Protons (Benzamide Ring) | 7.5 - 8.0 | Multiplet |

| Aromatic Protons (Aminophenyl Ring) | 6.7 - 7.3 | Multiplet |

| Amine (-NH₂) | ~5.3 | Broad Singlet |

Table 2: Predicted ¹³C NMR Spectral Data for this compound Predicted chemical shifts (δ) in ppm relative to TMS. Actual values may vary based on solvent and experimental conditions.

| Carbon Assignment | Predicted Chemical Shift (ppm) |

|---|---|

| Carbonyl (C=O) | ~167 |

| Aromatic Carbons | 115 - 150 |

Mass Spectrometry (MS) for Accurate Mass Determination and Elucidation of Fragmentation Pathways

Mass spectrometry (MS) is employed to determine the accurate molecular weight of this compound and to investigate its fragmentation patterns under ionization. High-resolution mass spectrometry (HRMS) can confirm the elemental composition, C₁₃H₁₂N₂O, by providing a highly accurate mass measurement of the molecular ion.

Collision-induced dissociation (CID) tandem mass spectrometry (MS/MS) experiments on the protonated molecule [M+H]⁺ reveal characteristic fragmentation pathways. A notable fragmentation process for protonated N-(3-aminophenyl)benzamide involves a rearrangement through a nitrogen-oxygen (N–O) exchange, leading to a significant rearranged product ion at a mass-to-charge ratio (m/z) of 110. researchgate.netnist.gov This pathway is influenced by the presence of the electron-donating amino group at the meta position. researchgate.netnist.gov

Other expected fragmentation patterns are consistent with the general fragmentation of benzamides, which includes the cleavage of the amide bond. This can result in the formation of a benzoyl cation (m/z 105) and subsequently a phenyl cation (m/z 77) after the loss of carbon monoxide.

Table 3: Key Mass Spectrometry Fragments for this compound

| m/z | Proposed Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 213.10 | [C₁₃H₁₃N₂O]⁺ | Protonated Molecular Ion [M+H]⁺ |

| 110.06 | [C₆H₈NO]⁺ | Rearrangement product via N-O exchange researchgate.netnist.gov |

| 105.03 | [C₇H₅O]⁺ | Benzoyl cation from amide bond cleavage |

| 92.06 | [C₆H₆N]⁺ | Aminophenyl fragment |

| 77.04 | [C₆H₅]⁺ | Phenyl cation from loss of CO from benzoyl cation |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Intermolecular Interactions

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic structure of this compound. The molecule contains several chromophores—the two phenyl rings, the carbonyl group (C=O), and the amino group (-NH₂)—linked in a conjugated system. This extended conjugation is expected to result in strong absorption bands in the UV region.

The absorption spectrum arises from the promotion of electrons from bonding (π) and non-bonding (n) orbitals to anti-bonding (π) orbitals. The primary electronic transitions expected for this molecule are π → π transitions, associated with the aromatic rings and the C=O double bond, and n → π* transitions, associated with the lone pair electrons on the nitrogen and oxygen atoms. The π → π* transitions are typically of high intensity, while the n → π* transitions are of lower intensity. The position of the maximum absorbance (λmax) is sensitive to the solvent polarity, which can indicate the nature of the electronic transition and intermolecular interactions, such as hydrogen bonding.

X-ray Crystallography for High-Resolution Structural Determination of Ligand-Target Complexes

X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a molecule and is particularly powerful for visualizing its interaction with a biological target, such as a protein. nih.govnih.gov Although, as of this writing, no public crystal structures of this compound in a ligand-target complex are available, the methodology remains the gold standard for obtaining such mechanistic insights.

The process would involve co-crystallizing this compound with its target protein or soaking the compound into pre-existing crystals of the target. nih.gov X-rays are then diffracted by the crystal, and the resulting diffraction pattern is used to calculate an electron density map. A high-resolution structure derived from this map would reveal the precise binding mode of this compound within the active site of the target.

This structural data would provide invaluable information, including:

The specific amino acid residues involved in binding.

The nature of the intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-stacking.

The conformation adopted by the ligand upon binding.

Any conformational changes induced in the target protein upon ligand binding.

Such detailed structural information is crucial for structure-based drug design and for fully understanding the molecular basis of the compound's activity.

Future Research Directions and Translational Perspectives of this compound Derivatives

The benzamide scaffold represents a versatile framework in medicinal chemistry, with derivatives showing a wide array of biological activities. The compound this compound, in particular, serves as a valuable starting point for the development of novel chemical probes and therapeutic modulators. The future of research in this area is poised to build upon existing knowledge, leveraging cutting-edge technologies and innovative scientific principles to design next-generation compounds with enhanced efficacy and specificity. This article explores the key future research directions and translational perspectives for derivatives of this compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.